molecular formula C22H22N4O4S2 B2569196 N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-13-3

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2569196
CAS No.: 941961-13-3
M. Wt: 470.56
InChI Key: DSPBWVCEPVTZRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

  • A 4-acetamidophenyl group linked via a thioether (-S-) bond to a thiazole ring.
  • A 2-((3-methoxyphenyl)amino)-2-oxoethyl substituent at the 4-position of the thiazole. This unique combination of a thiazole-thioacetamide core and aromatic/amide substituents distinguishes it from simpler analogues.

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-14(27)23-15-6-8-16(9-7-15)24-21(29)13-32-22-26-18(12-31-22)11-20(28)25-17-4-3-5-19(10-17)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPBWVCEPVTZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and findings from relevant studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Methoxyphenyl group : An aromatic ring with a methoxy substituent, which may enhance lipophilicity and biological activity.
  • Sulfanylacetamide moiety : Contributes to the compound's reactivity and potential biological interactions.

The molecular formula is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 470.6 g/mol.

The biological activity of this compound involves multiple mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that this compound exhibits potent cytotoxic effects against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated high in vitro potency against both sensitive and resistant cancer cell lines .
  • Induction of Apoptosis and Autophagy : The compound triggers programmed cell death (apoptosis) and autophagy in cancer cells, contributing to its anti-tumor effects .
  • Target Interaction : It is believed that the compound interacts with specific enzymes or receptors, modulating their activity and influencing cellular pathways critical for cancer progression.

Structure-Activity Relationship (SAR)

Research has focused on understanding how structural modifications impact biological activity. Key findings include:

  • The thiazole ring's presence is essential for maintaining cytotoxic activity.
  • Substituents on the phenyl groups can significantly alter potency; for instance, the methoxy group enhances lipophilicity and may improve cellular uptake .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Demonstrated significant reduction in tumor growth in vivo using an A375 xenograft model in mice.
Highlighted the compound's ability to induce apoptosis in resistant cancer cell lines, suggesting potential for overcoming drug resistance.
Reported on the synthesis and evaluation of related compounds with similar structures, providing insights into their biological profiles.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:

  • Absorption : The methoxyphenyl group likely enhances absorption due to increased lipophilicity.
  • Metabolism : Initial studies suggest that metabolic pathways may involve conjugation reactions typical for compounds containing thiazole and acetamide functionalities.
  • Excretion : Further research is needed to elucidate the excretion pathways and half-life of the compound in vivo.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acetamide Cores

Compound Name/ID Core Structure Substituents/R Groups Molecular Weight Key Features Reference
Target Compound Thiazole-thioacetamide 4-acetamidophenyl, 3-methoxyphenylamino-oxoethyl ~451.5 Thioether linkage, dual acetamide groups -
N-(4-Phenyl-2-thiazolyl)acetamide () Thiazole-acetamide Phenyl ~218 Simpler structure; lacks thioether and complex substituents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazole-acetamide 3,4-Dichlorophenyl 303.17 Halogenated aryl group; no thioether
N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide () Thiazole-acetamide 4-Acetamidophenyl, benzodioxin-pyrrolidone ~495.5 Extended heterocyclic system; no thioether

Key Observations :

  • Halogenated or methoxy-substituted aryl groups (e.g., 3,4-dichlorophenyl in ) may confer distinct electronic effects compared to the target’s 3-methoxyphenyl group .

Analogues with Similar Substituents

3-Methoxyphenyl Derivatives
  • Methyl 2-(2-(2-(3-methoxyphenyl)acetamido)thiazol-4-yl)acetate (107p, ) :

    • Features a 3-methoxyphenylacetamido group on thiazole.
    • Exhibited broad-spectrum antifungal activity (MIC: 6.25–12.5 µg/mL) and moderate antibacterial effects .
    • Compared to the target, the ester moiety in 107p may reduce metabolic stability, whereas the target’s thioether could improve lipophilicity.
  • N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4, ): Contains a 3-methoxybenzylamino-oxoethyl substituent and furan carboxamide. Structural similarity to the target but with a benzyl instead of phenyl group, altering steric and electronic properties .

Key Observations :

  • The 3-methoxy group is associated with enhanced bioavailability in multiple analogues, likely due to improved hydrogen bonding or π-π interactions .
  • The target’s amino-oxoethyl chain may introduce additional hydrogen-bonding capacity compared to ester or carboxamide substituents.

Key Observations :

  • Thiazole-acetamides with electron-withdrawing groups (e.g., sulfamoyl in ) show potent nematocidal activity, suggesting the target’s acetamide-thioether system may similarly interact with parasitic enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.